molecular formula C7H7NO4S B1267924 3-Sulfamoylbenzoic acid CAS No. 636-76-0

3-Sulfamoylbenzoic acid

Katalognummer B1267924
CAS-Nummer: 636-76-0
Molekulargewicht: 201.2 g/mol
InChI-Schlüssel: NAETXYOXMDYNLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 3-sulfamoylbenzoic acid, such as 4-chloro-3-sulfamoylbenzoic acid (CSBA), involves complex chemical processes. CSBA, for instance, is synthesized from 4-chloro-3-sulfamoylbenzoate, highlighting the intricacies involved in obtaining specific sulfamoylbenzoic acid derivatives. These processes are critical for understanding the fundamental aspects of synthesizing sulfamoylbenzoic acid compounds and their derivatives for further chemical studies and applications (Kavitha et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfamoylbenzoic acid derivatives is confirmed using various analytical techniques, including single crystal X-ray diffraction and vibrational and electronic spectroscopic methods. For CSBA, X-ray diffraction analysis reveals its crystallization in a monoclinic crystal system, showcasing the detailed geometric parameters that define its structure. Such structural analyses are essential for understanding the compound's chemical behavior and reactivity (Kavitha et al., 2020).

Chemical Reactions and Properties

Sulfamoylbenzoic acid and its derivatives participate in various chemical reactions, forming complex compounds and exhibiting a range of chemical properties. These compounds have been studied for their reactivity towards different chemical agents, indicating their potential in synthesizing novel chemical structures. For example, sulfamoyl azides, derived from secondary amines and sulfonyl azide transfer agents, demonstrate the versatility of sulfamoylbenzoic acid derivatives in chemical synthesis, highlighting their reactivity and potential for creating structurally diverse molecules (Culhane & Fokin, 2011).

Wissenschaftliche Forschungsanwendungen

1. Agonist Activity Specific to the LPA2 Receptor

  • Application Summary: 3-Sulfamoylbenzoic acid (SBA) analogues have been synthesized and found to be the first specific agonists of the LPA2 receptor, some with subnanomolar activity . The LPA2 GPCR mediates antiapoptotic and mucosal barrier-protective effects in the gut .
  • Methods of Application: An experimental structure-activity relationship (SAR) was developed and supported by computational docking analysis of the SBA compounds into the LPA2 ligand-binding pocket .
  • Results or Outcomes: The synthesized SBA analogues showed promising results as specific agonists of the LPA2 receptor .

2. Potential Anticancer Agents Targeting M1 Subunit of Human Ribonucleotide Reductase (hRRM1)

  • Application Summary: Novel uridyl sulfamoylbenzoic acid derivatives have been synthesized and evaluated as potential anticancer agents targeting the M1 subunit of human ribonucleotide reductase (hRRM1) .
  • Methods of Application: A convenient synthesis of six novel nucleoside analogues modified with benzenesulfonamide derivatives was reported . Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR .
  • Results or Outcomes: The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhanced binding, whereas the electron-donating methoxy group diminished binding .

3. Inhibitor of Cytosolic Phospholipase A2α (cPLA2α)

  • Application Summary: The N, N-disubstituted 4-sulfamoylbenzoic acid derivative 3 has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .
  • Methods of Application: This compound was identified as an inhibitor of cPLA2α in a ligand-based virtual screening approach .
  • Results or Outcomes: The compound showed promising results as an inhibitor of cPLA2α, which could have potential therapeutic applications .

4. Synthesis of Novel Uridyl Sulfamoylbenzoate Derivatives

  • Application Summary: Six novel nucleoside analogues modified with benzenesulfonamide derivatives have been synthesized . These derivatives contain a sulfonamide group that is crucial for their potential anticancer activity .
  • Methods of Application: The Mitsunobu reaction was used to produce uridyl sulfamoylbenzoates with excellent yields .
  • Results or Outcomes: The synthesized compounds showed favorable pharmacological and toxicity profiles with excellent solubility scores . They are proposed as potential RNR inhibitors and are worth further investigation as RNR-targeted anticancer drugs .

5. ELISA Using Synthetic Mycolic Acid-Based Antigens

  • Application Summary: An ELISA using synthetic mycolic acid-based antigens has been developed for diagnosing Johne’s disease in cattle . Mycobacterial cells contain very complex characteristic mixtures of mycolic acid derivatives that elicit antibodies during infection .
  • Methods of Application: Antibody responses to different classes of mycolic acid derivatives were measured using ELISA for serum from cattle positive for MAP by both faecal PCR and commercial serum ELISA, or just by PCR, and from animals from herds with no history of Johne’s disease .
  • Results or Outcomes: The best-performing antigens achieved a sensitivity of 75% and 62.5%, respectively, for serum from animals positive by both faecal PCR and a commercial MAP serum ELISA, at a specificity of 94% compared to 80 no-history negatives .

6. Synthesis of Novel Uridyl Sulfamoylbenzoate Derivatives

  • Application Summary: Six novel nucleoside analogues modified with benzenesulfonamide derivatives have been synthesized . These derivatives contain a sulfonamide group that is crucial for their potential anticancer activity .
  • Methods of Application: The Mitsunobu reaction was used to produce uridyl sulfamoylbenzoates with excellent yields .
  • Results or Outcomes: The synthesized compounds showed favorable pharmacological and toxicity profiles with excellent solubility scores . They are proposed as potential RNR inhibitors and are worth further investigation as RNR-targeted anticancer drugs .

Safety And Hazards

3-Sulfamoylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The relevant papers retrieved mention the synthesis of 4-chloro-3-sulfamoylbenzoic acid from 4-chloro-3-sulfamoylbenzoate , the design and synthesis of sulfamoyl benzoic acid analogues , and the use of furosemide as a new fluoroionophore for the determination of uranyl ion .

Eigenschaften

IUPAC Name

3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAETXYOXMDYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281766
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfamoylbenzoic acid

CAS RN

636-76-0
Record name 636-76-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To ice-cold solution of ammonium hydroxide (25%, 250 ml) is added 3-(chlorosulfonyl)benzoic acid (25 g, commercially available, Aldrich) portionwise and the mixture is stirred at room temperature for 15 h. The solvent is removed under vacuum to about 50 ml and the mixture is acidified with cone. HCl. The precipitate is collected by filtration and dried under vacuum to afford 22 g (96%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 13.44 (br s, 1H), 8.38 (s, 1H), 8.14 (d, J=7.5 Hz, 1H), 8.04 (d, J=7.9 Hz, 1H), 7.72 (t, J=7.9 Hz, 1H), 7.49 (s, 2H), HPLC (max plot) 97%; Rt 0.68 min. LC/MS: (ES−): 199.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Sulfamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Sulfamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Sulfamoylbenzoic acid
Reactant of Route 5
3-Sulfamoylbenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Sulfamoylbenzoic acid

Citations

For This Compound
76
Citations
C Kavitha, K Narendra, A Ratnakar, N Poojith… - Journal of Molecular …, 2020 - Elsevier
In the current study, 4-chloro-3-sulfamoylbenzoic acid (CSBA) has been synthetized from 4-chloro-3-sulfamoylbenzoate. The explicit structure of the titled compound was authenticated …
Number of citations: 9 www.sciencedirect.com
CE Blackburn, ML Hoefle, SF Chang… - Journal of Labelled …, 1966 - Wiley Online Library
… This paper describes the synthesis and characterization of three '"C labelled compounds prepared for use in drug metabolism studies of certain 4-chloro-3sulfamoylbenzoic acid …
OBT Nielsen, H Bruun, C Bretting… - Journal of Medicinal …, 1975 - ACS Publications
Various 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids related to known aminobenzoic acid diuretics were synthesized and screened for their …
Number of citations: 22 pubs.acs.org
ML Hoefle, LT Blouin, HA DeWald… - Journal of Medicinal …, 1968 - ACS Publications
… found to be equipotent with 4-chloro-3-sulfamoylbenzoic acid hydrazide. … 4-chlom-3sulfamoylbenzoic acid, isopropylidene hydrazide was obtained by refluxing the hydrazide in acetone. …
Number of citations: 14 pubs.acs.org
KM Potla, N Poojith, FAP Osório, C Valverde… - Journal of Molecular …, 2020 - Elsevier
… Kavitha et al. reported the synthesis, spectroscopic characterization and reactivity parameter analysis of 4-chloro-3-sulfamoylbenzoic acid with antibacterial activity studies [24]. Rahman …
Number of citations: 19 www.sciencedirect.com
U Hubicka, J Krzek, M Stankiewicz - Current Pharmaceutical …, 2009 - academia.edu
… In available literature no papers were found describing determination of clopamide and its impurities 4chlorobenzoic acid (B) and 4-chloro-3-sulfamoylbenzoic acid (C) that could …
Number of citations: 2 www.academia.edu
E Weidel, JC de Jong, C Brengel… - Journal of medicinal …, 2013 - ACS Publications
… Thionyl chloride (2.9 mL, 40.0 mmol) was added slowly to a stirred solution of 3-sulfamoylbenzoic acid (4.00 mmol) in dichloromethane (25 mL) followed by 1–2 drops of DMF. After …
Number of citations: 61 pubs.acs.org
T Horie, T Ohno, K Kinoshita - The Japanese Journal of …, 1982 - jstage.jst.go.jp
… the metabolites in the liver and kidneys of both species shows that the major metabolite was 4 chloro 3 sulfamoylbenzoic acid (CSBA) in both tissues. The amount of the metabolite 4 …
Number of citations: 4 www.jstage.jst.go.jp
PJ Salvador, HB Jacobs, L Alnouri, A Fee… - Medicinal Chemistry …, 2022 - Springer
… The carboxyl group of 4-carboxybenzenesulfonamide, 4-chloro-3-sulfamoylbenzoic acid, 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, 2,3-dimethoxy-5-sulfamoylbenzoic acid, N-benzyl-4-…
Number of citations: 0 link.springer.com
YAO Wu, Z Shiwen, Q CHENG - Wuhan University Journal of …, 2023 - wujns.edpsciences.org
… of BP, two specific impurities are listed, namely 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide (Impurity B, denoted as ImB) and 4-chloro-3-sulfamoylbenzoic acid (…
Number of citations: 0 wujns.edpsciences.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.